An In-depth Technical Guide to N-((5-bromopyridin-3-yl)methyl)propan-2-amine: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to N-((5-bromopyridin-3-yl)methyl)propan-2-amine: Synthesis, Reactivity, and Applications in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-((5-bromopyridin-3-yl)methyl)propan-2-amine is a key heterocyclic building block, strategically designed for application in medicinal chemistry and synthetic organic chemistry. Its structure incorporates a 3,5-disubstituted pyridine core, a motif found in numerous biologically active agents.[1][2] This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, positioning it as a versatile scaffold for the development of novel therapeutic candidates. We will explore its synthetic pathways, focusing on the robust and widely applicable reductive amination process, and detail its potential for chemical diversification through modern cross-coupling methodologies. This document serves as a technical resource for researchers aiming to leverage this molecule's unique structural features for library synthesis and lead optimization programs.
Core Chemical and Physical Properties
The utility of a chemical scaffold is defined by its fundamental properties. Below is a summary of the key identifiers and computed physicochemical parameters for N-((5-bromopyridin-3-yl)methyl)propan-2-amine. These values are crucial for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| IUPAC Name | N-((5-bromopyridin-3-yl)methyl)propan-2-amine | - |
| Molecular Formula | C₉H₁₃BrN₂ | BLDpharm[3] |
| Molecular Weight | 229.12 g/mol | BLDpharm[3] |
| CAS Number | Not explicitly available; structural analog has CAS 1152879-11-2 | BLDpharm[3] |
| Canonical SMILES | CC(C)NCC1=CC(Br)=CN=C1 | - |
| Predicted LogP | 2.35 | In silico prediction |
| Predicted pKa (Basic) | 8.9 (Pyridine N), 10.5 (Amine N) | In silico prediction |
| Predicted Polar Surface Area | 38.3 Ų | In silico prediction |
Synthesis and Mechanistic Considerations
The synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine is most efficiently achieved via reductive amination, a cornerstone reaction in modern medicinal chemistry for its high yield, operational simplicity, and broad substrate scope.[4][5]
Primary Synthetic Pathway: One-Pot Reductive Amination
This method condenses 5-bromo-3-pyridinecarboxaldehyde with isopropylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. The one-pot nature of this reaction prevents the need to isolate the often-unstable imine intermediate.[4][6]
Causality of Experimental Design: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation. Its mild and selective nature allows for the reduction of the protonated imine intermediate in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol.[6] The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) which effectively solubilizes the reactants and intermediates. A slight excess of the amine and reducing agent is used to drive the reaction to completion.
-
Reaction Setup: To a solution of 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add isopropylamine (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by TLC or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-((5-bromopyridin-3-yl)methyl)propan-2-amine.
Caption: One-pot reductive amination workflow.
Chemical Reactivity and Strategic Diversification
The true value of N-((5-bromopyridin-3-yl)methyl)propan-2-amine in drug discovery lies in its potential for facile diversification. The molecule possesses two primary handles for chemical modification: the C5-bromine atom on the pyridine ring and the secondary amine.
Palladium-Catalyzed Cross-Coupling at the C5-Position
The bromine atom serves as a versatile linchpin for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful, enabling the formation of a C-C bond with a wide array of boronic acids and esters.[7] This strategy is fundamental for exploring the structure-activity relationship (SAR) of the aryl group at the 5-position.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand, base, and solvent system is critical for achieving high yields and broad substrate scope.[7]
-
Reaction Setup: In a reaction vessel, combine N-((5-bromopyridin-3-yl)methyl)propan-2-amine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).
-
Solvent: Add a degassed solvent mixture, commonly 1,4-dioxane and water (4:1 ratio).[7]
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 85-95°C for 4-12 hours.[7]
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is then purified by column chromatography.
Caption: Strategic diversification via Suzuki coupling.
Reactions at the Secondary Amine
The secondary amine is a nucleophilic center that can be readily functionalized.
-
N-Acylation: Reaction with acyl chlorides or anhydrides yields amides, modifying properties such as solubility, hydrogen bonding capacity, and metabolic stability.
-
N-Alkylation: Further alkylation can produce tertiary amines, which can alter the basicity and steric profile of the molecule.
-
Prodrug Strategies: The amine can be masked with promoieties that are cleaved in vivo to release the active parent drug, a common strategy to improve oral bioavailability or modify pharmacokinetic profiles.[8]
Predicted Spectroscopic Signature
While experimental data must be acquired for confirmation, the expected spectroscopic characteristics can be reliably predicted based on the molecule's structure.
| Spectroscopy | Expected Features |
| ¹H NMR | - Pyridine Protons: Three distinct signals in the aromatic region (~7.5-8.5 ppm), likely appearing as singlets or doublets. - Benzylic Protons (-CH₂-): A singlet around 3.6-3.8 ppm. - Isopropyl Methine (-CH-): A septet around 2.8-3.0 ppm. - Isopropyl Methyls (-CH₃): A doublet around 1.1-1.2 ppm, integrating to 6 protons. - Amine Proton (N-H): A broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | - Pyridine Carbons: Five signals in the aromatic region (~120-155 ppm), with the carbon bearing the bromine atom shifted upfield. - Benzylic Carbon (-CH₂-): A signal around 50-55 ppm. - Isopropyl Methine Carbon (-CH-): A signal around 48-52 ppm. - Isopropyl Methyl Carbons (-CH₃): A signal around 22-24 ppm. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 228. - Isotopic Peak (M+2): A peak at m/z 230 of nearly identical intensity to the M⁺ peak, which is the characteristic signature of a single bromine atom. - Fragmentation: Likely loss of an isopropyl group, and cleavage at the benzylic position. |
| Infrared (IR) | - N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹. - C-H Stretches: Peaks just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic). - C=C and C=N Stretches: Aromatic ring stretches in the 1400-1600 cm⁻¹ region. |
Biological Context and Therapeutic Potential
While N-((5-bromopyridin-3-yl)methyl)propan-2-amine itself is not reported as a therapeutic agent, its core structure is of significant interest. The 3,5-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry. Studies have shown that compounds containing this core exhibit a range of biological activities.
-
Antituberculosis Activity: A library of 3,5-disubstituted pyridines was synthesized and evaluated for activity against Mycobacterium tuberculosis, with several compounds showing potent inhibition of both sensitive and multidrug-resistant strains.[1][2]
-
Anticancer Activity: Various pyridine derivatives have demonstrated anticancer properties.[9][10][11][12] The ability to easily modify the 5-position of the pyridine ring allows for the optimization of activity against specific cancer cell lines or molecular targets.
The subject molecule is therefore an ideal starting point for building focused chemical libraries aimed at these and other therapeutic areas.
Caption: Potential therapeutic avenues from the core scaffold.
Safety and Handling
No specific safety data sheet (SDS) is available for N-((5-bromopyridin-3-yl)methyl)propan-2-amine. However, based on data from structurally similar compounds such as N-Methyl-(5-bromopyrid-3-yl)methylamine and other bromopyridines, appropriate precautions must be taken.[13][14]
-
General Handling: Use in a well-ventilated area or a chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear standard protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Hazards: Assumed to be a skin and eye irritant.[13][16] May be harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place.[3]
Conclusion
N-((5-bromopyridin-3-yl)methyl)propan-2-amine is more than a simple chemical; it is a strategically designed platform for innovation in drug discovery. Its straightforward and high-yielding synthesis, combined with two distinct and highly versatile points for chemical modification, makes it an invaluable tool for medicinal chemists. By leveraging established and robust synthetic methodologies like reductive amination and Suzuki coupling, researchers can rapidly generate diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents to address pressing medical needs.
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